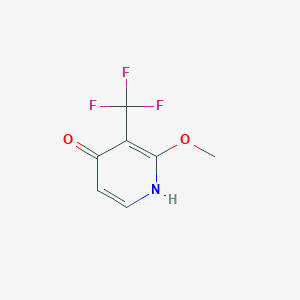

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

概要

説明

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with hydroxy, methoxy, and trifluoromethyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts like iron fluoride. This method allows for the efficient production of trifluoromethylated pyridine derivatives in good yields .

化学反応の分析

Substitution Reactions

The hydroxyl and methoxy groups serve as key reactive sites for nucleophilic and electrophilic substitutions:

Methoxy Group Substitution

The methoxy group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

-

Reaction with thiols or amines yields thioether or amino derivatives.

-

Halogenation using PCl₅ or PBr₃ replaces the methoxy group with Cl or Br.

Hydroxyl Group Substitution

The hydroxyl group participates in esterification or etherification:

-

Acyl chlorides (e.g., acetyl chloride) form esters under mild acidic conditions.

-

Alkylation with methyl iodide in the presence of NaH produces ether derivatives.

Oxidation Reactions

The hydroxyl group can be oxidized to a carbonyl group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, 60–80°C | 2-Methoxy-3-(trifluoromethyl)pyridin-4-one | 75–85% | |

| PCC (Dry DCM) | Room temperature | Same as above | 60–70% |

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst.

-

Example: Coupling with 4-fluorophenylboronic acid yields 4-(4-fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine .

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, radical-mediated reactions enable functionalization:

Mechanistic Insights

-

Substitution : The methoxy group’s electron-donating nature activates the ring for NAS, while the CF₃ group directs electrophiles to specific positions .

-

Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate.

This compound’s versatility in substitution, oxidation, and coupling reactions makes it valuable in synthesizing agrochemicals and pharmaceuticals, particularly for bioactive molecule derivatization .

科学的研究の応用

Agrochemical Applications

Pesticide Development:

TFMP derivatives, including 4-hydroxy-2-methoxy-3-(trifluoromethyl)pyridine, are crucial in the formulation of modern pesticides. The unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds against pests. For instance, Fluazifop-butyl , the first TFMP derivative introduced into the market, has paved the way for over 20 new agrochemicals that utilize this moiety for crop protection against various pests .

Case Study: Fluazinam

Fluazinam, a potent fungicide derived from TFMP, demonstrates superior efficacy compared to traditional fungicides. Its mechanism involves disrupting respiration in target fungi, showcasing how trifluoromethyl-substituted pyridines can lead to enhanced agricultural productivity .

Pharmaceutical Applications

Drug Development:

The pharmaceutical industry has increasingly incorporated TFMP derivatives due to their favorable pharmacokinetic properties. Approximately 40% of pharmaceutical compounds contain fluorine, with nearly 20% featuring a trifluoromethyl structure. Currently, five TFMP compounds have received market approval as pharmaceuticals, while many others are undergoing clinical trials for various therapeutic applications .

Case Study: Cystic Fibrosis Treatment

One notable application is in the development of compounds aimed at treating cystic fibrosis. Specifically, derivatives such as (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide have been identified as potential therapies that enhance CFTR function, addressing a critical need in respiratory medicine .

Chemical Synthesis and Intermediates

Synthetic Pathways:

this compound serves as an important intermediate in synthesizing more complex chemical entities. Its role as a building block facilitates the creation of various derivatives that can be tailored for specific applications in both agrochemical and pharmaceutical contexts .

Data Table: Synthesis Routes and Yields

| Compound | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorination and fluorination of 3-picoline | Estimated high yield | Crop protection products |

| (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide | Improved synthesis route avoiding toxic materials | High yield | Cystic fibrosis treatment |

| Pyridalyl | Condensation reaction with chlorinated counterparts | High yield | Insecticide |

Future Prospects

The potential applications of this compound are vast and still being explored. As research continues to uncover new properties and uses for TFMP derivatives, it is anticipated that innovative agrochemicals and pharmaceuticals will emerge from this compound class.

作用機序

The mechanism of action of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity .

類似化合物との比較

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.

4-(Trifluoromethyl)pyridine: A simpler analog used in various chemical syntheses.

Trifluoromethylpyridine derivatives: A broad class of compounds with applications in pharmaceuticals and agrochemicals

Uniqueness: 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups allows for versatile chemical modifications, while the trifluoromethyl group enhances its stability and bioactivity compared to non-fluorinated analogs .

生物活性

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1227580-78-0) is a pyridine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C8H8F3N1O2

- Molecular Weight : 201.15 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including proteases and kinases, which play critical roles in cellular signaling and metabolism. For instance, it can disrupt the activity of enzymes involved in cancer cell proliferation, leading to increased apoptosis .

- Receptor Modulation : Studies suggest that this compound may interact with specific receptors, altering their signaling pathways. This interaction can modulate gene expression and influence cellular processes such as differentiation and survival .

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress and inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound significantly reduced cell viability in prostate cancer cell lines (LNCaP) at concentrations as low as 5 μM. This reduction was linked to its ability to inhibit androgen receptor-mediated transcriptional activity .

- Enzyme Interaction : Research indicated that this compound effectively inhibited lipase activity, suggesting its potential application in managing lipid metabolism disorders. The inhibition was dose-dependent, with significant effects observed at higher concentrations .

- Neuroprotective Potential : In vitro studies have shown that derivatives of this compound exhibit significant inhibition of DYRK1A, an enzyme implicated in Alzheimer's disease pathology. This suggests a possible avenue for therapeutic development targeting neurodegenerative conditions .

特性

IUPAC Name |

2-methoxy-3-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6-5(7(8,9)10)4(12)2-3-11-6/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFRXVWIGWARNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。